2-methyl-N-phenylindolizine-3-carbothioamide
Description
Properties
IUPAC Name |
2-methyl-N-phenylindolizine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMBEPYMRLAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-phenylindolizine-3-carbothioamide can be achieved through various synthetic routes. One common method involves the radical cyclization/cross-coupling of appropriate precursors . The reaction conditions typically include the use of radical initiators and catalysts to facilitate the formation of the indolizine ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
2-methyl-N-phenylindolizine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
2-methyl-N-phenylindolizine-3-carbothioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities . In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylindolizine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-methyl-N-phenylindolizine-3-carbothioamide with structurally related carbothioamide derivatives from the evidence, focusing on molecular frameworks, substituents, and bioactivity:
Key Observations:
Core Structure Differences: The indolizine core in the target compound provides a rigid, planar bicyclic system, contrasting with the linear hydrazine backbone in analogs. This rigidity may enhance binding specificity in biological targets but reduce conformational flexibility compared to hydrazine derivatives .
Substituent Effects: The 2-methyl group on the indolizine ring likely increases lipophilicity, analogous to dimethylphenyl substituents in , which were intentionally added to enhance membrane permeability .
Bioactivity: Hydrazinecarbothioamide analogs demonstrate potent anticancer activity (e.g., IC₅₀ = 0.8 µM for MCF-7 inhibition ). The indolizine derivative’s activity remains speculative but could benefit from the carbothioamide’s metal-chelating properties and the indolizine ring’s electronic profile.
Biological Activity
2-Methyl-N-phenylindolizine-3-carbothioamide, a compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12N2S
- Molecular Weight : 220.30 g/mol
- CAS Number : 15778-33-3
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Case Study : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 20 µM after 48 hours. The study highlighted the compound's ability to activate caspase pathways, which are critical for programmed cell death.
2. Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. It exhibits inhibitory activity against a range of bacteria and fungi.
- Research Findings : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential use in treating infections caused by resistant strains.
3. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.
- Mechanism of Action : The compound selectively inhibits COX-2, reducing the synthesis of pro-inflammatory mediators. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspases leads to apoptosis in cancer cells.
- COX Enzyme Inhibition : Selective inhibition of COX-2 reduces inflammation without affecting COX-1, preserving gastric mucosal integrity.
Comparative Analysis
The table below summarizes the biological activities of this compound compared to other indolizine derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Indolizine Derivative A | Moderate | High | Low |
| Indolizine Derivative B | Low | Moderate | Moderate |
Q & A
Q. What statistical methods are appropriate for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
